Fmoc-asn(trt)-ser(psime,mepro)-OH
Description
Aggregation Phenomena in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. altabioscience.comcreative-peptides.com However, a major complication in SPPS is the tendency of growing peptide chains to aggregate. peptide.com This phenomenon occurs when individual peptide chains interact with each other through hydrogen bonds, leading to the formation of stable secondary structures, such as β-sheets. wikipedia.orgrsc.org
This aggregation can have severe consequences for the synthesis:
Reduced Solvation: The aggregated peptide-resin complex becomes poorly solvated by the reaction solvents. nih.govsigmaaldrich.com
Incomplete Reactions: Poor solvation hinders the access of reagents to the reactive sites of the peptide chain, leading to incomplete deprotection and coupling reactions. oup.comsigmaaldrich.com
Lower Yields and Purity: The result is often a lower yield of the desired peptide, contaminated with deletion sequences and other impurities, which complicates purification. rsc.orgmerckmillipore.com
The physical manifestation of aggregation during synthesis can sometimes be observed as the shrinking of the resin matrix. sigmaaldrich.com
Intrinsic Difficulties with Specific Amino Acid Sequences
Certain amino acid sequences, often termed "difficult sequences," are inherently prone to aggregation and present significant synthetic challenges. oup.comnih.gov These sequences typically include:
Hydrophobic Residues: Stretches of hydrophobic amino acids like valine, leucine, and phenylalanine tend to associate and drive aggregation. sigmaaldrich.comnih.gov
β-branched Amino Acids: Amino acids such as isoleucine and valine can cause steric hindrance, slowing down coupling reactions. oup.com
Sequences Prone to Side Reactions: Some sequences are susceptible to unwanted chemical reactions. For example, sequences containing Asp-Gly or Asp-Ser are prone to aspartimide formation, which can lead to byproducts. peptide.comnih.gov
The synthesis of such difficult sequences often results in very low yields or even complete failure with standard SPPS protocols. researchgate.netresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H41N3O7/c1-43(2)47(38(28-54-43)41(50)51)40(49)37(45-42(52)53-27-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-39(48)46-44(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-38H,26-28H2,1-2H3,(H,45,52)(H,46,48)(H,50,51)/t37-,38-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURRWEJPHUVJFC-UWXQCODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H41N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Protecting Group Strategies in Fmoc Solid Phase Peptide Synthesis
To manage the reactive nature of amino acids and ensure the orderly assembly of the peptide chain, a system of protecting groups is employed in SPPS. altabioscience.compeptide.com The most widely used method today is the Fmoc/tBu strategy. altabioscience.comrsc.org
Temporary Nα-Protection: The α-amino group of the incoming amino acid is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group. creative-peptides.com The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, typically piperidine (B6355638), to allow for the next coupling reaction. creative-peptides.comiris-biotech.de This base-lability is a key feature of the Fmoc strategy, offering milder reaction conditions compared to older methods. altabioscience.com
Permanent Side-Chain Protection: The reactive side chains of amino acids are protected by more robust, acid-labile groups, such as the tert-butyl (tBu) or trityl (Trt) group. peptide.comiris-biotech.de These groups remain intact throughout the chain assembly and are only removed at the final stage when the completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de
This combination of a base-labile temporary protecting group and an acid-labile permanent protecting group is known as an "orthogonal" protection scheme. nih.govpeptide.com It allows for the selective deprotection of the α-amino group at each step without affecting the side-chain protecting groups, which is crucial for a successful synthesis. altabioscience.compeptide.com
Emergence and Significance of Pseudoproline Dipeptides As Spps Tools
Elucidation of the Ser(ψMe,MePro) Moiety
The Ser(ψMe,MePro) component, a pseudoproline dipeptide, is a cornerstone of this compound's utility. It is formed by the reversible protection of the serine residue as a proline-like oxazolidine structure. sigmaaldrich.com This modification is introduced as a dipeptide to circumvent the difficulty of acylating the sterically hindered nitrogen of the oxazolidine ring, offering the additional benefit of adding two residues in a single coupling step. sigmaaldrich.com
The Oxazolidine Ring: Design and Conformational Impact
The oxazolidine ring within the pseudoproline moiety is a key innovation in peptide synthesis. sigmaaldrich.com This five-membered heterocyclic system is designed to interrupt the hydrogen bonding patterns that lead to the self-aggregation of growing peptide chains. By inducing a "kink" in the peptide backbone, it mimics the structure of proline and disrupts the formation of secondary structures like beta-sheets, which are a primary cause of poor solubility and synthetic inefficiency. researchgate.net
Although generally stable, the oxazolidine ring can exhibit a two-way ring-opening mechanism under certain conditions, such as elevated temperatures and pressures sometimes used in flow peptide chemistry, which can lead to by-products. researchgate.netmdpi.com However, under standard Fmoc-SPPS conditions, it remains a robust and effective tool for improving peptide quality. sigmaaldrich.com
Role of Geminal Dimethylation in Stereochemical Control and Backbone Constraint
The geminal dimethyl group on the oxazolidine ring plays a crucial role in conferring conformational rigidity and stereochemical control. This substitution stabilizes the ring structure and restricts the conformational freedom of the peptide backbone. researchgate.net By constraining the geometry of the serine residue, the geminal dimethyl groups help to maintain a desired peptide conformation, which can be critical for the biological activity of the final peptide. nih.govnih.gov The presence of such sterically demanding groups can strongly favor specific backbone conformations, thereby nucleating and stabilizing particular secondary structures in designed peptides. researchgate.net
Functional Roles of Chemical Protecting Groups within Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH
The strategic use of orthogonal protecting groups is fundamental to the success of peptide synthesis. acs.orgnih.gov In Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH, the Fmoc and Trityl groups serve distinct but complementary purposes, ensuring the selective and efficient construction of the peptide chain.
Nα-Fmoc Protection: Orthogonal Removal and Stability Considerations
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in SPPS. acs.orgnih.govescholarship.org Its key advantage lies in its base-lability, allowing for its removal under mild conditions, typically with a secondary amine like piperidine (B6355638), without affecting the acid-labile side-chain protecting groups. escholarship.orgnih.gov This "orthogonal" deprotection strategy is a cornerstone of Fmoc-based peptide synthesis. acs.orgnih.gov
The Fmoc group is stable to acidic conditions, which are often used for the final cleavage of the peptide from the resin support. escholarship.org However, the use of basic conditions for Fmoc removal can sometimes lead to side reactions, especially with sensitive residues. acs.orgnih.gov Researchers have explored alternative deprotection methods, such as hydrogenolysis under mildly acidic conditions, to mitigate these issues in specific cases. acs.orgnih.govescholarship.org
| Property | Description |
| Chemical Name | 9-fluorenylmethoxycarbonyl |
| Abbreviation | Fmoc |
| Function | Nα-amino group protection |
| Deprotection | Base-labile (e.g., piperidine) |
| Orthogonality | Cleaved under conditions that leave acid-labile side-chain protecting groups intact. |
Asparagine Side-Chain Trityl (Trt) Protection
The trityl (Trt) group is employed to protect the side-chain amide of the asparagine residue. chemimpex.com This bulky protecting group enhances the stability and solubility of the amino acid derivative. chemimpex.comchemimpex.com The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA). nih.govnih.gov
A primary function of the Trt group on the asparagine side chain is to prevent the formation of aspartimide. iris-biotech.deiris-biotech.de Aspartimide formation is a significant side reaction in peptide synthesis that occurs through the cyclization of the aspartyl residue, particularly when it is followed by a small amino acid like glycine. iris-biotech.denih.gov This intramolecular reaction can lead to a mixture of by-products, including piperidide and ring-opened α- and β-aspartyl peptides, which are often difficult to separate from the desired product. iris-biotech.deiris-biotech.de
The steric hindrance provided by the bulky Trt group effectively shields the side-chain amide, preventing the intramolecular cyclization that leads to aspartimide formation. iris-biotech.de While the Trt group is highly effective, incomplete cleavage can sometimes occur, particularly in the vicinity of certain peptide bond modifications. nih.gov In such cases, alternative protecting groups or modified cleavage protocols may be necessary. nih.govnih.gov
| Protecting Group | Function | Key Benefit |
| Trityl (Trt) | Asparagine side-chain protection | Prevents aspartimide formation |
Enhancement of Solubility and Coupling Efficiency in SPPS
The incorporation of the pseudoproline structure within Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH significantly enhances the solubility of the growing peptide chain. chempep.comwikipedia.org This is particularly beneficial when synthesizing hydrophobic or aggregation-prone sequences. chempep.com By improving solvation in standard SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), the dipeptide facilitates more efficient coupling and deprotection reactions. chempep.com
The improved solubility directly contributes to higher coupling efficiency. chempep.com Aggregation of peptide chains on the solid support can hinder the accessibility of the N-terminal amino group for the next coupling step. chempep.comwikipedia.org The pseudoproline moiety prevents this aggregation, ensuring better exposure of the reactive site and leading to more complete acylation. chempep.com This results in higher yields and purer crude peptide products, potentially increasing product yields by up to tenfold in highly aggregated sequences. chempep.comiris-biotech.de The use of pre-formed pseudoproline dipeptides like Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH is advantageous as it bypasses the sterically hindered and less nucleophilic nature of the oxazolidine nitrogen, which would otherwise lead to low yields if the subsequent amino acid were coupled directly to a pseudoproline monomer. wikipedia.orgbachem.com
Mechanistic Contributions to Overcoming Peptide Synthesis Hurdles
The strategic incorporation of Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH addresses several critical challenges encountered during SPPS, primarily those related to peptide aggregation.
Disruption of Ordered Secondary Structures (e.g., β-Sheets) during Elongation
One of the primary reasons for synthesis failure, especially for long or difficult sequences, is the formation of stable secondary structures like β-sheets by the growing peptide chains on the solid support. wikipedia.orgthieme-connect.de These ordered structures lead to inter-chain aggregation, which limits reagent access. chempep.com
The pseudoproline ring in Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH acts as a "structure-breaker." sigmaaldrich.com By inducing a "kink" in the peptide backbone, it disrupts the hydrogen bonding patterns necessary for β-sheet formation. chempep.comwikipedia.org This effect is analogous to that of a natural proline residue. bachem.com The oxazolidine ring favors the formation of a cis-amide bond with the preceding amino acid (Asparagine in this case), which is a key factor in breaking the conformational regularity of the peptide chain. wikipedia.orgiris-biotech.depeptide.com This disruption prevents the peptide from adopting the extended conformation required for β-sheet aggregation. wikipedia.orgthieme-connect.de
Table 1: Conformational Impact of Pseudoproline Insertion
| Feature | Standard Peptide Backbone | Backbone with Pseudoproline |
|---|---|---|
| Predominant Amide Bond | Trans | Favors cis at insertion point |
| Backbone Conformation | Extended | Kinked / Bent |
Improvement of Peptide Chain Solvation and Reagent Accessibility
By preventing the formation of aggregated β-sheets, the pseudoproline moiety ensures that the peptide chains remain better solvated by the synthesis solvents. wikipedia.orgthieme-connect.de In an aggregated state, the peptide chains collapse and become poorly solvated, effectively creating a challenging environment for subsequent chemical reactions. wikipedia.org
Mitigation of Intra-chain Folding and Self-association Phenomena
Beyond inter-chain aggregation, intra-chain folding and self-association can also present significant hurdles in peptide synthesis. wikipedia.org These phenomena can make the N-terminus of the growing peptide inaccessible for the next coupling step.
The conformational constraint imposed by the pseudoproline ring effectively disrupts these undesirable folding patterns. wikipedia.orgpeptide.com By forcing a specific bend in the backbone, it prevents the peptide from folding back on itself in a way that would otherwise hinder the synthesis. wikipedia.org This mitigation of self-association is a crucial factor in the successful synthesis of "difficult" peptides, which are often characterized by their high propensity for such interactions. bachem.compeptide.com The strategic placement of pseudoproline dipeptides, often with a spacing of 5-6 residues, is a recommended strategy to maintain a solvated and accessible state throughout the synthesis. chempep.compeptide.com
Methodologies for Incorporating Pseudoproline Dipeptides in SPPS
The introduction of pseudoproline dipeptides, such as Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH, into a peptide sequence is a strategic approach to enhance the efficiency and success rate of SPPS. merckmillipore.com These dipeptides are incorporated using standard coupling protocols, substituting a conventional amino acid pair in the sequence. merckmillipore.comsigmaaldrich.com
Site-Specific Placement within Aggregation-Prone Sequences
The strategic placement of pseudoproline dipeptides is crucial for maximizing their aggregation-disrupting effects. Empirical guidelines suggest spacing them throughout the sequence, particularly before hydrophobic regions which are known to promote aggregation. merckmillipore.comiris-biotech.de For instance, in the synthesis of the highly amyloidogenic human islet amyloid polypeptide (hIAPP), the incorporation of pseudoproline dipeptides was essential for obtaining the desired product in high yield and purity. acs.org The crude material was of sufficient quality to proceed directly with disulfide bond formation. acs.org
Key considerations for placement include:
Regular Intervals: Placing pseudoprolines every 5-6 residues can effectively disrupt aggregation in long peptides. merckmillipore.com
Proximity to Proline: A separation of at least two residues between a pseudoproline and a proline residue is recommended. peptide.commerckmillipore.com The optimal spacing is 5-6 amino acids. merckmillipore.compeptide.commerckmillipore.com
Hydrophobic Stretches: Insertion before a sequence of hydrophobic amino acids can significantly improve solubility and coupling efficiency. merckmillipore.comiris-biotech.depeptide.commerckmillipore.com
The synthesis of a 95-residue peptide was successfully achieved with high purity through the strategic use of seven pseudoproline dipeptides. sigmaaldrich.com This highlights the power of this methodology in synthesizing long and complex peptides.
Comparative Analysis of Dipeptide Coupling vs. Sequential Amino Acid Coupling
The use of pre-formed pseudoproline dipeptides like Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH offers significant advantages over the sequential coupling of individual amino acids. sigmaaldrich.comsigmaaldrich.com
| Feature | Dipeptide Coupling (with Pseudoproline) | Sequential Coupling |
| Aggregation | Significantly reduced due to the "kink" introduced by the pseudoproline ring, preventing β-sheet formation. chempep.comwikipedia.org | Prone to aggregation, especially in hydrophobic or long sequences, leading to incomplete reactions. sigmaaldrich.comacs.org |
| Coupling Efficiency | Enhanced due to improved solvation and accessibility of the N-terminal amine. chempep.com | Can be low, requiring repeated coupling cycles, especially for difficult sequences. acs.orgbiotage.com |
| Synthetic Efficiency | Increases overall yield and purity, often by as much as 10-fold in highly aggregated sequences. chempep.commerckmillipore.com Reduces the number of synthetic steps. sigmaaldrich.com | Lower yields and purities, often necessitating extensive purification. |
| Solubility | Improves the solubility of the growing peptide chain in common SPPS solvents. chempep.com | Can be poor, leading to precipitation on the resin and failed synthesis. sigmaaldrich.com |
| Hindered Coupling | Avoids the difficult acylation of the sterically hindered and less nucleophilic nitrogen of the oxazolidine ring. wikipedia.orgsigmaaldrich.comiris-biotech.de | Direct coupling to a pseudoproline residue on the resin results in low yields. wikipedia.org |
| Example | Successful synthesis of the aggregation-prone 8-37 fragment of amylin with >90% purity. merckmillipore.com | Failed to produce the target peptide in a similar synthesis, resulting in a mixture of truncated sequences. merckmillipore.com |
Optimized Coupling Chemistries and Reaction Parameters for Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH
The successful incorporation of Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH relies on the selection of appropriate coupling reagents, solvents, and reaction monitoring techniques.
Activator Systems and Additives (e.g., HATU, HBTU, PyBOP, HOBt, DIEA)
A variety of standard coupling reagents used in Fmoc-SPPS are effective for coupling pseudoproline dipeptides. sigmaaldrich.com These include both aminium/uronium and phosphonium (B103445) salt-based activators.
Commonly used activator systems include:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : A highly effective coupling reagent known for rapid reaction times and high efficiency. sigmaaldrich.com
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) : A widely used and reliable activator. sigmaaldrich.com
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : Another efficient phosphonium-based reagent. sigmaaldrich.com
Carbodiimides (e.g., DIC - N,N'-Diisopropylcarbodiimide) : Often used in conjunction with additives like HOBt. chempep.com
Additives:
HOBt (1-Hydroxybenzotriazole) : Commonly used with carbodiimides to suppress racemization and improve coupling efficiency. wikipedia.org
DIEA (N,N-Diisopropylethylamine) : A non-nucleophilic base frequently used to activate the carboxyl group of the incoming amino acid. nih.gov
Using a 5-fold excess of an activated pseudoproline dipeptide typically leads to complete coupling within one hour. sigmaaldrich.comsigmaaldrich.com
Solvent Systems and Their Influence on Reaction Kinetics
The choice of solvent significantly impacts the solvation of the growing peptide chain and, consequently, the reaction kinetics. chempep.com
DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) are the most common solvents used in SPPS due to their excellent solvating properties for protected peptides. chempep.com Pseudoproline-containing peptides exhibit enhanced solubility in these solvents. chempep.com
For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be employed to improve solvation and coupling efficiency. sigmaaldrich.com
The use of chaotropic salts like LiCl or KSCN in DMF can also help to disrupt aggregation and improve reaction outcomes. sigmaaldrich.com
Monitoring Coupling Efficiency and Reaction Completion
Ensuring complete coupling at each step is critical for the synthesis of high-quality peptides. iris-biotech.de Several methods can be used to monitor the progress of the coupling reaction.
Colorimetric Tests:
Kaiser Test (Ninhydrin Test): This is a widely used qualitative test for the presence of primary amines. A blue color indicates an incomplete coupling reaction. However, it is not reliable for N-terminal proline or pseudoproline residues, which give a brownish-red or unspecific color. iris-biotech.de
TNBS Test (2,4,6-Trinitrobenzenesulfonic Acid Test): This test is suitable for both primary and secondary amines and can be used to confirm the completion of coupling after a negative Kaiser test. sigmaaldrich.comiris-biotech.de
Spectrophotometric Monitoring: The release of the Fmoc protecting group with piperidine produces a dibenzofulvene-piperidine adduct that can be quantified by UV spectrophotometry, providing an indirect measure of the coupling efficiency of the previous step. iris-biotech.de
Mass Spectrometry: Regular analysis of cleaved peptide samples from the resin can monitor the progress of the synthesis, but one should be aware of potential mass artifacts. chempep.com
Refractive Index (RI) Monitoring: Real-time monitoring of the refractive index of the liquid phase during SPPS is an emerging process analytical technology (PAT) that can track both deprotection and coupling steps without interrupting the synthesis. s4science.at
Case Studies in the Synthesis of Biologically Relevant Peptides
The utility of Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH is best illustrated through its application in the synthesis of specific, biologically active peptides. The introduction of this pseudoproline dipeptide at critical Asn-Ser sequences effectively disrupts the formation of secondary structures that lead to on-resin aggregation, a common cause of failed or low-yield syntheses. nih.govnih.gov
A notable application of Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH is in the chemical synthesis of Teriparatide. google.com Teriparatide is a recombinant form of the human parathyroid hormone, consisting of the first 34 N-terminal amino acids, and is used as an anabolic agent for treating osteoporosis. nih.gov The synthesis of this 34-amino acid peptide presents challenges, including potential impurities and low yields with conventional methods.
The core advantage conferred by the pseudoproline moiety is the temporary introduction of a "kink" in the peptide backbone. This structural disruption prevents the inter-chain hydrogen bonding that initiates aggregation, ensuring better solvation and accessibility of the growing peptide chain for subsequent coupling reactions. chempep.commerckmillipore.commerckmillipore.com The oxazolidine ring of the serine residue is stable throughout the synthesis and is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine residue. nih.govnih.gov
The effectiveness of pseudoproline dipeptides extends to the synthesis of other complex, biologically relevant peptides that are prone to aggregation. A compelling case study is the synthesis of Human Beta Defensin 3 (HBD-3), a 45-residue antimicrobial peptide with a complex structure involving three disulfide bonds. nih.govmdpi.com The synthesis of HBD-3 is hampered by significant aggregation problems. mdpi.com
In a study aimed at optimizing HBD-3 synthesis, researchers strategically incorporated three different pseudoproline dipeptides at "weak spots" in the sequence that were predicted to be aggregation-prone. mdpi.com While the study did not use the exact Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH compound, it employed the closely related Fmoc-Asn(Trt)-Thr(ψMe,Mepro)-OH, along with Fmoc-Leu-Ser(ψMe,Mepro)-OH and another pseudoproline at a Ser-Thr sequence. mdpi.com The introduction of these pseudoproline dipeptides, particularly at the Asn⁴-Thr⁵ and Leu²¹-Ser²² positions, was crucial for the successful synthesis. mdpi.com
The results demonstrated a significant improvement in synthetic efficiency. The optimized strategy, which combined the use of pseudoproline dipeptides with a specialized ChemMatrix resin, resulted in a 38.4% yield of the purified linear HBD-3 precursor. mdpi.com This was a substantial improvement over syntheses that did not employ these strategies. mdpi.com This case highlights how the principle of using pseudoproline dipeptides at specific problematic sequences, such as those containing Asn-Ser or Asn-Thr, is a powerful tool for producing complex peptides that are otherwise difficult to obtain. chempep.commdpi.com
| Peptide | Strategic Improvement | Compound Used (in study) | Reported Yield |
| Teriparatide | Improved purity and yield; suitable for large-scale production. google.com | Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH | Not specified in abstract |
| Human Beta Defensin 3 (HBD-3) | Overcame significant aggregation, enabling successful synthesis. mdpi.com | Fmoc-Asn(Trt)-Thr(ψMe,Mepro)-OH, Fmoc-Leu-Ser(ψMe,Mepro)-OH, and Fmoc-Ser(tBu)-Thr(ψMe,Mepro)-OH | 38.4% (linear precursor) |
This table presents data from case studies on the synthesis of biologically relevant peptides where pseudoproline dipeptides were employed to enhance synthetic outcomes.
The synthesis of long peptide chains (over 50 amino acids) and small proteins by SPPS is often hindered by cumulative errors and severe aggregation, leading to failed syntheses. merckmillipore.commerckmillipore.com The incorporation of pseudoproline dipeptides like Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH is a key strategy for mitigating these issues and expediting the synthesis of such long sequences. chempep.commerckmillipore.com
Research has shown that the strategic placement of pseudoproline dipeptides can dramatically improve the synthesis of long and "difficult" peptides. merckmillipore.com For instance, the synthesis of a 95-residue peptide related to the FAS death domain was unsuccessful using conventional Fmoc amino acid building blocks due to aggregation. nih.gov However, by incorporating dimethyloxazolidine dipeptides (the class to which Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH belongs) at serine and threonine residues, the 95-mer peptide was successfully synthesized in high purity using single one-hour coupling reactions. nih.gov This demonstrates the power of this strategy to rescue and expedite the synthesis of very long peptides that would otherwise be inaccessible.
Advanced Research Methodologies and Analytical Characterization Pertinent to Fmoc Asn Trt Ser ψme,mepro Oh
Analytical Techniques for Assessing Peptide Purity and Integrity after Pseudoproline Incorporation
The successful synthesis of peptides containing Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH hinges on meticulous monitoring throughout the process. The use of pseudoproline dipeptides simplifies synthesis but requires robust analytical methods to confirm the final product's quality. merckmillipore.com
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is an indispensable tool for both monitoring the progress of the synthesis and for the final purification of the crude peptide product. bachem.comnih.gov The introduction of pseudoproline dipeptides often leads to cleaner crude products and simplified HPLC purification profiles by minimizing deletion sequences and other impurities that arise from aggregation-related incomplete reactions. merckmillipore.comactivotec.com
During reaction monitoring, small amounts of the peptide-resin can be cleaved and analyzed by analytical HPLC to check the success of coupling and deprotection steps. uci.edu For purification, RP-HPLC is the standard method, typically employing a C18-modified silica (B1680970) stationary phase. bachem.com The separation mechanism is based on the hydrophobicity of the peptide and impurities. A gradient elution is commonly used, starting with a highly polar mobile phase (e.g., water with 0.1% trifluoroacetic acid) and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) (ACN), also containing 0.1% TFA. peptide.com TFA acts as an ion-pairing reagent, improving peak shape and resolution. peptide.com The peptide and impurities are detected by monitoring UV absorbance, usually at 210–220 nm. bachem.com Fractions are collected and analyzed for purity, and those meeting the required specification are pooled and lyophilized. peptide.com
Interactive Table 1: Typical RP-HPLC Parameters for Peptide Analysis and Purification
| Parameter | Typical Setting | Purpose |
| Column | C18-modified silica (wide or narrow pore) | Standard stationary phase for peptide separation based on hydrophobicity. bachem.comhplc.eu |
| Mobile Phase A | 0.1% TFA in Water | Polar solvent for initial binding and elution of very polar impurities. peptide.com |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Non-polar solvent used to create a gradient for eluting the peptide. peptide.com |
| Gradient | Linear, e.g., 5% to 65% B over 30-60 min | Gradually increases hydrophobicity of the eluent to separate compounds. peptide.com |
| Flow Rate | Analytical: ~1.0 mL/min; Preparative: Varies with column diameter | Controls the speed of the separation. peptide.com |
| Detection | UV absorbance at 210-220 nm | Detects the peptide backbone. bachem.com |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Sequence Verification
Mass Spectrometry (MS) is a critical technique for verifying the identity of the synthesized peptide. It provides a highly accurate measurement of the molecular weight of the final product, confirming that the correct sequence has been assembled and that all protecting groups have been successfully removed. lcms.cz Time-of-flight (TOF) mass spectrometers are frequently coupled with liquid chromatography (LC-MS) to provide rapid and sensitive analysis with high mass accuracy. lcms.cz
For a peptide synthesized using Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH, MS analysis after final cleavage and deprotection is used to confirm the regeneration of the native Asn-Ser sequence. The measured mass should correspond to the calculated mass of the fully deprotected peptide. Any deviation could indicate incomplete deprotection (e.g., retention of the Trt group) or other modifications. uci.edulcms.cz In some research contexts, MS has been used to identify unexpected byproducts, such as peptides where the pseudoproline oxazolidine (B1195125) ring remained unexpectedly intact even after treatment with 95% TFA, highlighting the power of MS in detailed mechanistic studies. mdpi.com
Interactive Table 2: Example of MS Data for a Hypothetical Peptide Fragment
| Peptide Status | Calculated Molecular Weight (Da) | Observed Molecular Weight (Da) | Interpretation |
| Expected Final Peptide | 1250.6 | 1250.6 | Successful synthesis and complete deprotection. |
| Trityl Group Retained | 1492.8 (1250.6 + 242.2) | 1492.8 | Incomplete cleavage of the Trityl group from Asparagine. thermofisher.com |
| Intact Pseudoproline Ring | 1290.6 (1250.6 + 40.0) | 1290.6 | Incomplete ring-opening of the oxazolidine moiety. mdpi.com |
Investigating Deprotection Kinetics and Side Reactions Associated with Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH
The chemical transformations involved in removing the various protecting groups from the peptide chain are critical steps that dictate the purity and yield of the final product. Understanding the kinetics and potential side reactions associated with Fmoc, Trityl, and pseudoproline deprotection is essential for optimizing synthetic protocols.
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the temporary Nα-protecting group in this synthetic scheme. Its removal is typically achieved by treatment with a secondary amine base, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.eduscielo.org.mx The efficiency of this step can be hindered by factors such as steric hindrance from bulky side-chain protecting groups or by peptide aggregation, which can prevent the base from accessing the Fmoc group. scielo.org.mxnih.gov
The incorporation of pseudoproline dipeptides like Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH is known to disrupt interchain hydrogen bonding, thereby reducing aggregation and leading to more predictable and efficient acylation and deprotection kinetics. merckmillipore.comsigmaaldrich.com However, in particularly difficult sequences, Fmoc removal can still be sluggish. In such cases, alternative, stronger non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be used, often in combination with piperidine, to enhance the deprotection rate. peptide.comnih.gov Other reagents like piperazine (B1678402) have also been explored to minimize side reactions such as aspartimide formation. nih.govnih.gov
Interactive Table 3: Comparison of Common Fmoc Deprotection Reagents
| Reagent/Cocktail | Concentration | Advantages | Disadvantages/Considerations |
| Piperidine/DMF | 20% (v/v) | Standard, well-established, effective for most sequences. scielo.org.mx | Can be inefficient for aggregated or sterically hindered peptides; can promote aspartimide formation. scielo.org.mxnih.gov |
| DBU/Piperidine/NMP | e.g., 2% DBU, 5% Piperazine | Faster deprotection kinetics; can reduce certain side reactions like diketopiperazine formation. peptide.comnih.gov | DBU is a very strong base; conditions must be carefully optimized. peptide.com |
| Piperazine/DMF | 5-10% (w/v) | Can minimize base-induced side reactions like aspartimide formation. nih.gov | May have different solubility and reactivity profiles compared to piperidine. nih.gov |
| Pyrrolidine | Varies | Identified as an efficient base in less polar, "greener" solvent systems. acs.org | Less conventional; requires optimization for specific peptide sequences. |
Conditions for Complete Trityl Group Cleavage from Asparagine
The trityl (Trt) group is used to protect the side-chain amide of asparagine, preventing side reactions and improving the solubility of the Fmoc-amino acid derivative. peptide.com The Trt group is highly acid-labile and is designed to be removed during the final cleavage of the peptide from the resin, typically using a high concentration of trifluoroacetic acid (TFA). thermofisher.compeptide.com
A standard cleavage cocktail for removing Trt groups is 95% TFA with scavengers like water and triisopropylsilane (B1312306) (TIPS). uci.edunih.gov The scavengers are crucial for quenching the highly reactive trityl carbocations that are released upon cleavage, preventing them from re-attaching to other nucleophilic residues in the peptide, such as tryptophan. uci.eduresearchgate.net In some cases, especially with N-terminal Asn(Trt) residues or in complex sequences, cleavage may be sluggish, requiring extended reaction times of 2-4 hours or more. thermofisher.comsigmaaldrich.com Incomplete Trt deprotection has been observed in specific contexts, such as when the asparagine residue is located near a reduced peptide bond, necessitating longer deprotection times to achieve complete removal. nih.gov
Interactive Table 4: Representative Cleavage Cocktails for Trityl Deprotection
| Cleavage Cocktail (v/v/w) | Reaction Time | Key Components & Function |
| TFA/H₂O/TIPS (95:2.5:2.5) | 2-4 hours | TFA: Strong acid for cleavage. H₂O/TIPS: Scavengers to trap reactive cations. uci.edunih.gov |
| TFA/DCM/TES (10:87.5:2.5) | 30 minutes | A milder TFA concentration. TES (Triethylsilane): An alternative scavenger. researchgate.net |
| TFA/H₂O/TES/EDT (90:5:2.5:2.5) | ~2 hours | Includes EDT (Ethanedithiol) as an additional scavenger, often used for peptides containing cysteine. researchgate.net |
Optimized Protocols for Pseudoproline Ring Opening and Serine Regeneration
The defining feature of the pseudoproline moiety in Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH is the oxazolidine ring. This ring is designed to be stable throughout the Fmoc-SPPS cycles but labile to the final, strongly acidic cleavage conditions, which simultaneously removes the side-chain protecting groups and cleaves the peptide from the resin. peptide.comiris-biotech.de
The acid-catalyzed ring opening regenerates the native serine residue. This conversion is typically achieved efficiently using standard TFA-based cleavage cocktails, such as TFA/H₂O/TIPS (95:2.5:2.5), over a period of 1-4 hours at room temperature. activotec.comnih.govacs.org The mechanism involves protonation of the oxazolidine, leading to ring opening and hydrolysis to yield the free serine hydroxyl group.
However, research has shown that the stability of the oxazolidine ring can be sequence-dependent and influenced by reaction conditions. nih.govacs.org For instance, studies on cysteine-based pseudoprolines (thiazolidines) have shown that deprotection times can vary significantly. nih.govacs.org More recent investigations using high-temperature flow chemistry have demonstrated that under harsh conditions, the oxazolidine ring can sometimes remain partially intact or participate in side reactions, leading to unexpected byproducts. mdpi.comresearchgate.netnih.gov Therefore, while standard TFA cleavage is generally effective, analytical verification of complete ring opening via MS is a critical quality control step. For most standard SPPS applications, a 2-3 hour treatment with a TFA/scavenger cocktail is sufficient to ensure complete serine regeneration. nih.gov
Solid Supports (Resins) and Their Interplay with Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH in SPPS
The interplay between the solid support and the growing peptide chain is a cornerstone of successful Solid-Phase Peptide Synthesis (SPPS). The resin is not merely an anchor but an active participant in the synthesis, influencing reaction kinetics, reagent accessibility, and the prevention of undesirable side reactions. iris-biotech.de For a specialized dipeptide building block such as Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH, which is designed to mitigate aggregation issues in complex sequences, the choice of resin is paramount. activotec.com The pseudoproline moiety within this dipeptide introduces a "kink" that disrupts the interchain hydrogen bonding responsible for the formation of secondary structures, thereby improving solubility and reaction efficiency. activotec.com The effectiveness of this structural disruption is, however, significantly modulated by the properties of the solid support to which it is attached.
Resin Selection Based on Peptide Length and C-Terminal Functionality
For peptides requiring a C-terminal carboxylic acid , Wang or 2-chlorotrityl chloride (2-CTC) resins are standard choices. nih.govuci.edu The 2-CTC resin is particularly advantageous as it allows for the attachment of the first amino acid with minimal risk of racemization. sigmaaldrich.com Furthermore, peptides can be cleaved from 2-CTC resin under very mild acidic conditions, which allows for the synthesis of protected peptide fragments where the pseudoproline structure from a building block like Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH can be kept intact. activotec.com This is beneficial for fragment condensation strategies, as the pseudoproline-containing peptides often show much better solubility. activotec.com
Conversely, if a C-terminal amide is the desired functionality, a Rink Amide resin is the conventional support. nih.govuci.edunih.gov These resins have a linker that, upon cleavage with a strong acid like trifluoroacetic acid (TFA), releases the peptide as a C-terminal amide. nih.gov This is also the stage where the oxazolidine ring of the pseudoproline in the Ser(ψMe,MePro) moiety is opened, regenerating the native serine residue. sigmaaldrich.com
The length of the target peptide also heavily influences resin selection. For long or difficult sequences , which are prone to aggregation, a resin with low loading is often preferred. iris-biotech.de Additionally, resins with enhanced swelling properties, such as those based on polyethylene (B3416737) glycol (PEG)-polystyrene (PS) composites, are frequently used for synthesizing long and challenging peptides. nih.gov The improved solvation and steric environment provided by these supports work synergistically with the aggregation-disrupting properties of the Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH dipeptide.
| Desired C-Terminus | Recommended Resin Type | Key Characteristics & Applications | Peptide Length Consideration |
|---|---|---|---|
| Carboxylic Acid | Wang Resin | Standard resin for peptide acids; cleavage with strong acid (e.g., TFA). nih.govuci.edu | Suitable for short to medium peptides. nih.gov |
| Carboxylic Acid | 2-Chlorotrityl Chloride (2-CTC) Resin | Allows mild cleavage conditions, preserving acid-sensitive side-chain protecting groups and pseudoproline moieties. activotec.comcsic.es Minimizes C-terminal racemization. sigmaaldrich.com | Excellent for synthesizing protected fragments for convergent synthesis, regardless of length. activotec.com |
| Amide | Rink Amide Resin | Standard for direct synthesis of peptide amides upon TFA cleavage. nih.govuci.edunih.gov | Widely used for peptides of various lengths. |
| Modified C-Terminus | Side-Chain Anchoring Resins (e.g., XAL) | The peptide is attached via a side chain, leaving the C-terminal carboxyl group free for modification during or after synthesis. nih.govcsic.es | Applicable for specialized syntheses where C-terminal modification is required. |
Impact of Resin Loading and Swelling Characteristics on Synthesis Outcomes
The successful synthesis of a peptide, particularly a long or hydrophobic one where a building block like Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH would be employed, is highly dependent on the physical properties of the resin, specifically its loading capacity and swelling behavior.
Resin loading , defined as the number of reactive sites per gram of resin (mmol/g), is a critical parameter. iris-biotech.de For challenging sequences, a low-loading resin (e.g., 0.1-0.6 mmol/g) is generally advantageous. iris-biotech.denih.gov The lower density of peptide chains on the support minimizes intermolecular interactions and aggregation, providing ample space for the growing peptide and improving reagent access. iris-biotech.deiris-biotech.de While high-loading resins (up to 1.5 mmol/g for polystyrene) allow for the synthesis of larger quantities of peptide per batch, they can exacerbate aggregation problems in difficult sequences. iris-biotech.denih.gov
Resin swelling is equally crucial because SPPS reactions are diffusion-controlled. iris-biotech.de The resin beads must swell adequately in the synthesis solvents (typically DMF or DCM) to allow reagents to penetrate the polymer matrix and reach the growing peptide chain. iris-biotech.depeptide.com Insufficient swelling can lead to incomplete deprotection and coupling reactions, resulting in deletion sequences and a lower yield of the desired product. iris-biotech.de The degree of swelling is influenced by the resin's chemical composition and its degree of cross-linking, usually with divinylbenzene (B73037) (DVB). iris-biotech.de A lower percentage of DVB cross-linking generally results in greater swelling. iris-biotech.deiris-biotech.de For example, a 1% DVB cross-linked polystyrene resin swells 4-6 times its original volume in DCM, whereas a 2% cross-linked version swells only 2-4 times. peptide.com A failure of the peptide-resin to swell during synthesis is often a clear indicator that significant on-resin aggregation is occurring. peptide.com
The use of Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH is intended to prevent such aggregation. By incorporating this dipeptide at a strategic point in a sequence, the peptide chain's tendency to self-associate is reduced, which helps maintain the solvation and swelling of the peptide-resin complex, thereby facilitating subsequent synthesis steps. activotec.com
| Parameter | Definition | Impact on Synthesis with Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH | Typical Values & Considerations |
|---|---|---|---|
| Resin Loading | Quantity of reactive functional groups per gram of resin (mmol/g). iris-biotech.de | Low loading is preferred to maximize the aggregation-disrupting effect of the pseudoproline dipeptide by increasing the physical space between growing chains. iris-biotech.de | Low: 0.1-0.6 mmol/g (for long/difficult sequences). iris-biotech.denih.govHigh: >0.7 mmol/g (for larger scale synthesis of shorter peptides). nih.gov |
| Resin Swelling | The increase in volume of the resin beads upon solvation in a solvent. iris-biotech.de | High swelling is critical for ensuring efficient diffusion of reagents to the sterically demanding dipeptide and the growing peptide chain, preventing incomplete reactions. iris-biotech.de | Depends on resin type and solvent. For PS in DCM: 4-6 mL/g (1% DVB), 2-4 mL/g (2% DVB). peptide.com PEG-based resins generally show higher and more uniform swelling in a wider range of solvents. nih.gov |
Broader Impact and Research Implications of Fmoc Asn Trt Ser ψme,mepro Oh in Chemical Biology
Advancements in the Construction of Diverse Synthetic Peptide Libraries
The creation of diverse synthetic peptide libraries is a cornerstone of drug discovery and molecular biology research. The inclusion of building blocks like Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH significantly enhances this process. chemimpex.com The pseudoproline (ψMe,MePro) moiety, an oxazolidine (B1195125) ring formed from the serine residue, introduces a "kink" in the peptide backbone. chempep.comwikipedia.org This structural disruption is critical for preventing the aggregation of growing peptide chains during SPPS, a common problem that can lead to failed syntheses and low purity. chempep.comnih.govacs.org
By mitigating aggregation, this dipeptide allows for the successful synthesis of longer and more complex peptides that would otherwise be inaccessible. wikipedia.orgmerckmillipore.com This capability is crucial for expanding the diversity of peptide libraries, enabling the exploration of a wider range of structures and functionalities. mdpi.com The improved solubility and coupling efficiency afforded by the pseudoproline moiety lead to higher yields and purer crude products, streamlining the entire synthesis and purification process. chempep.commerckmillipore.com
Contributions to Medicinal Chemistry and Rational Peptide Drug Design (as a Synthetic Tool)
As a synthetic tool, Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH offers substantial advantages in medicinal chemistry, particularly in the rational design of peptide-based drugs. chemimpex.comnih.gov
Enabling the Synthesis of Novel Peptide-Based Therapeutic Candidates
The synthesis of "difficult" or aggregation-prone peptide sequences is a major bottleneck in the development of new peptide therapeutics. nih.govacs.org The pseudoproline component of Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH is instrumental in overcoming these synthetic hurdles. chempep.comnih.gov By disrupting the formation of secondary structures like β-sheets during synthesis, it ensures more efficient and reliable production of complex therapeutic candidates. wikipedia.orgacs.org
For instance, the synthesis of peptides known for their high propensity to aggregate, such as human amylin and certain chemokines, has been made possible or significantly improved by the strategic incorporation of pseudoproline dipeptides. chempep.com This allows researchers to access and evaluate novel peptide sequences that could have therapeutic potential against a variety of diseases. chemimpex.com The trityl (Trt) protection on the asparagine side chain further enhances the stability and solubility of the building block, making it well-suited for complex syntheses. chemimpex.com
Facilitating the Design and Synthesis of Conformationally Constrained Peptidomimetics
The conformational flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity to their biological targets. nih.gov Introducing conformational constraints is a key strategy in peptidomimetic design to overcome these limitations. mdpi.comnih.gov The pseudoproline moiety in Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH serves this exact purpose. wikipedia.orgbachem.com
By inducing a specific bend in the peptide backbone, similar to a natural proline residue, it pre-organizes the peptide into a more rigid and defined three-dimensional structure. chempep.comnih.gov This conformational restriction can lock the peptide into its bioactive conformation, leading to enhanced binding affinity and selectivity for its target. mdpi.comnih.gov Furthermore, this pre-organization is particularly beneficial for the synthesis of cyclic peptides, where the turn-inducing nature of the pseudoproline can facilitate more efficient cyclization reactions. chempep.comiris-biotech.de The ability to create these conformationally constrained peptidomimetics is a significant step towards developing more potent and drug-like peptide therapeutics. nih.govmendelchemicals.com
Role in Biochemical and Structural Biology Studies (Enabling Access to Complex Peptide/Protein Fragments)
The ability to synthesize complex peptide and protein fragments is essential for a wide range of biochemical and structural biology studies. acs.orgmerckmillipore.com Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH plays a vital role in making these challenging biomolecules accessible. chemimpex.com
Application in Chemical Protein Synthesis Strategies
The synthesis of large proteins can be achieved by assembling smaller, chemically synthesized peptide fragments. This approach, known as chemical ligation, relies on the efficient synthesis of these fragments. acs.org The use of pseudoproline-containing dipeptides like Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH is highly advantageous in this context. merckmillipore.comnih.gov By improving the solubility and preventing aggregation of the peptide fragments, their purification and handling are greatly simplified. acs.orgbachem.com This is particularly important for fragments that are hydrophobic or have a high tendency to form secondary structures. merckmillipore.com The improved synthetic accessibility of these fragments expands the scope of proteins that can be produced through chemical synthesis, opening up new avenues for studying protein structure and function.
Development of Peptides for Conformational and Binding Assays
Understanding the relationship between a peptide's conformation and its binding affinity is fundamental in molecular biology. nih.gov The development of peptides with specific, stable conformations is crucial for such studies. The introduction of a pseudoproline via Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH allows for the creation of peptides with constrained backbones. wikipedia.orgnih.gov
These conformationally defined peptides are invaluable tools for:
Binding Assays: By presenting a rigid structure, they can help to elucidate the precise pharmacophore required for interaction with a receptor or enzyme. nih.gov
Structural Studies: Peptides incorporating pseudoprolines can be used in techniques like NMR to study the conformational preferences of bioactive peptides. nih.govresearchgate.net
Probing Protein-Protein Interactions: Synthesized peptide fragments that mimic specific regions of a protein can be used to study and potentially inhibit protein-protein interactions. nih.gov
The ability to synthesize these structurally well-defined peptides, thanks to building blocks like Fmoc-Asn(Trt)-Ser(ψMe,MePro)-OH, provides researchers with powerful probes to investigate complex biological systems. chemimpex.commerckmillipore.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
